molecular formula C12H13N3O B12479706 N'-(propan-2-ylidene)-1H-indole-3-carbohydrazide

N'-(propan-2-ylidene)-1H-indole-3-carbohydrazide

Cat. No.: B12479706
M. Wt: 215.25 g/mol
InChI Key: QGITUWHEZBGPJI-UHFFFAOYSA-N
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Description

N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound also contains a hydrazide functional group, which is a derivative of hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide typically involves the condensation reaction between an indole-3-carbohydrazide and acetone. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction can be represented as follows:

Indole-3-carbohydrazide+AcetoneN’-(propan-2-ylidene)-1H-indole-3-carbohydrazide+Water\text{Indole-3-carbohydrazide} + \text{Acetone} \rightarrow \text{N'-(propan-2-ylidene)-1H-indole-3-carbohydrazide} + \text{Water} Indole-3-carbohydrazide+Acetone→N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide+Water

The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group back to the hydrazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can regenerate the hydrazide. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .

Scientific Research Applications

N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. Additionally, it can participate in redox reactions, influencing cellular oxidative stress levels. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N’-(propan-2-ylidene)aniline
  • N’-(propan-2-ylidene)benzenesulfonohydrazide
  • N’-(propan-2-ylidene)isonicotinohydrazide

Uniqueness

N’-(propan-2-ylidene)-1H-indole-3-carbohydrazide is unique due to the presence of the indole ring, which imparts specific electronic and steric properties.

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

N-(propan-2-ylideneamino)-1H-indole-3-carboxamide

InChI

InChI=1S/C12H13N3O/c1-8(2)14-15-12(16)10-7-13-11-6-4-3-5-9(10)11/h3-7,13H,1-2H3,(H,15,16)

InChI Key

QGITUWHEZBGPJI-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CNC2=CC=CC=C21)C

Origin of Product

United States

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